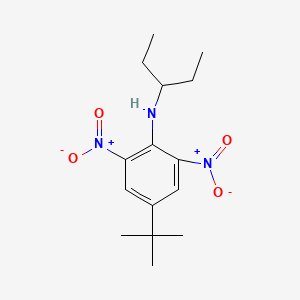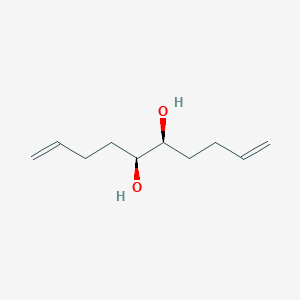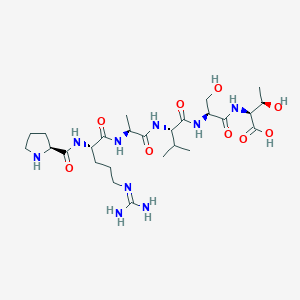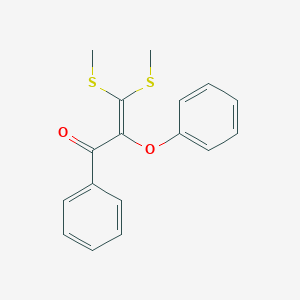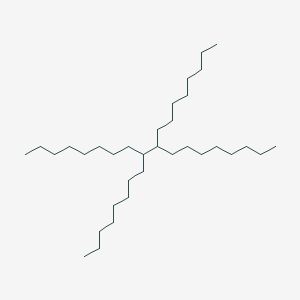
9,10-Dioctyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioctyloctadecane: is a hydrocarbon compound with the molecular formula C34H70 and a molecular weight of 478.9196 It is a long-chain alkane with two octyl groups attached to the 9th and 10th carbon atoms of an octadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioctyloctadecane can be achieved through selective and specific deuterium labeling methods. One of the key steps involves the preparation of tetraoctyl ethene, which is achieved by a variant of the McMurry reaction . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent to form an alkene, which is then hydrogenated to yield the desired alkane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioctyloctadecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 9,10-Dioctyloctadecane can be used as a model compound in studies of hydrocarbon behavior, including phase transitions and interactions with other molecules.
Biology and Medicine:
Industry: In industrial applications, this compound may be used as a lubricant, plasticizer, or in the formulation of specialty chemicals due to its hydrophobic nature and stability.
Mechanism of Action
The mechanism of action of 9,10-dioctyloctadecane is primarily physical rather than chemical, given its inert nature as a saturated hydrocarbon. It can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point.
Comparison with Similar Compounds
9-Octylheptadecane: Another long-chain alkane with a similar structure but only one octyl group.
9,10-Diheteroarylanthracene Derivatives: These compounds have similar long-chain structures but include aromatic rings and heteroatoms, which can impart different chemical and physical properties.
Properties
CAS No. |
189698-88-2 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
9,10-dioctyloctadecane |
InChI |
InChI=1S/C34H70/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2)34(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32H2,1-4H3 |
InChI Key |
IBWCMFRHYBLTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


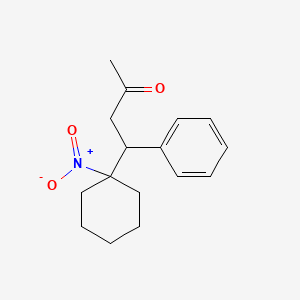
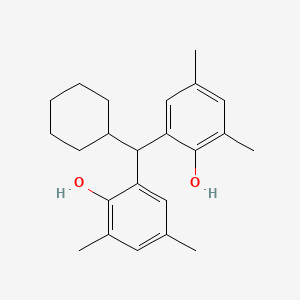
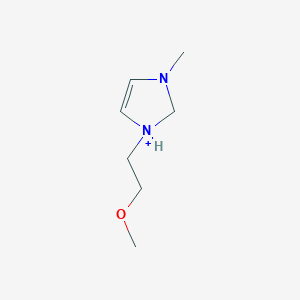
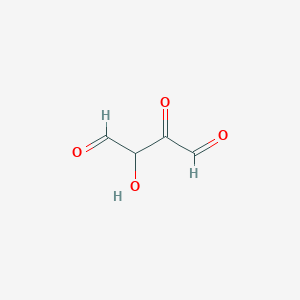

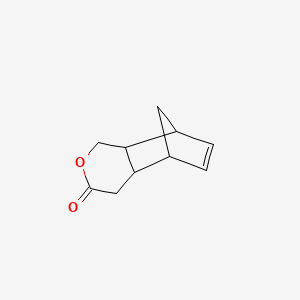
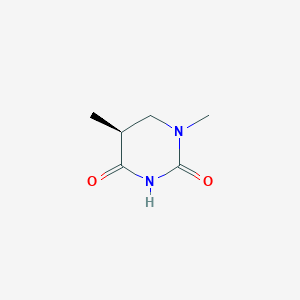
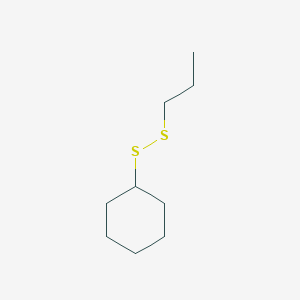
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
